2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide

Description

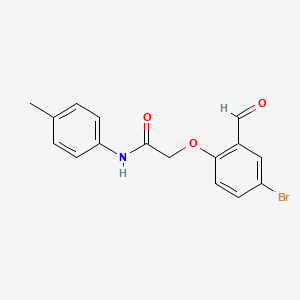

2-(4-Bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide (CAS: 552843-27-3) is a synthetic acetamide derivative with the molecular formula C₁₆H₁₄BrNO₃ and a molecular weight of 348.19 g/mol . Its structure features:

- A 4-bromo-2-formylphenoxy moiety (electron-withdrawing bromo and formyl groups).

- An acetamide linker.

- A 4-methylphenyl (p-tolyl) group as the N-substituent.

Its structural complexity and functional groups make it a candidate for further derivatization or biological evaluation.

Properties

IUPAC Name |

2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c1-11-2-5-14(6-3-11)18-16(20)10-21-15-7-4-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTQCFXXVRMLCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide typically involves the following steps:

Formation of the Phenoxy Intermediate: The initial step involves the bromination of a phenol derivative to introduce the bromo group. This is followed by the formylation of the bromo-substituted phenol to obtain the 4-bromo-2-formylphenol intermediate.

Acetamide Formation: The intermediate is then reacted with an appropriate acetamide derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: 2-(4-carboxy-2-formylphenoxy)-N-(4-methylphenyl)acetamide.

Reduction: 2-(4-bromo-2-hydroxyphenoxy)-N-(4-methylphenyl)acetamide.

Substitution: 2-(4-substituted-2-formylphenoxy)-N-(4-methylphenyl)acetamide.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide (Note: the query asks about the 4-methyl derivative, but more information is available for the 3-methyl derivative):

Scientific Research Applications

2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide has several applications in scientific research.

Chemistry: It can serve as an intermediate in the synthesis of more complex molecules.

Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

Medicine: It has potential use in drug discovery and development, particularly in designing new therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other chemical products.

The mechanism by which 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes, inhibiting or activating them. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Major Products Formed

Major products formed from 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide include:

- Oxidation: 2-(4-bromo-2-carboxyphenoxy)-N-(3-methylphenyl)acetamide

- Reduction: 2-(4-bromo-2-hydroxyphenoxy)-N-(3-methylphenyl)acetamide

- Substitution: Various substituted acetamides depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromo and formyl groups can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Ring

Halogen and Carbonyl Modifications

- Target Compound: Contains 4-bromo-2-formylphenoxy, combining bromine (electron-withdrawing) and formyl (reactive aldehyde) groups.

- Compound 30 (): Features 4-butyryl-2-fluorophenoxy, replacing bromo with fluoro and formyl with butyryl. This yields a higher synthesis efficiency (82% yield) and lower melting point (75°C) compared to analogs with bulkier groups .

- 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (): Substitutes bromo with methoxy (electron-donating) and attaches the acetamide to a nitrophenyl group. The nitrophenyl enhances electrophilic reactivity, while methoxy increases lipophilicity .

Hydroxy and Heterocyclic Additions

- B1 (): 3-hydroxy-5-methylphenoxy with a 4-nitrophenyl group. The hydroxy group may enable hydrogen bonding, influencing solubility, while the nitro group enhances electronic effects .

- Pyridazin-3(2H)-one Derivatives (): Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-...-acetamide incorporate a pyridazinone ring, enabling FPR2 receptor agonism. The bromophenyl group aligns with the target’s bromophenoxy but diverges in pharmacological activity due to the heterocyclic core .

Variations in the Acetamide N-Substituent

Aryl and Heteroaryl Groups

- Target Compound : 4-methylphenyl (p-tolyl) provides moderate lipophilicity.

- 2-Azido-N-(4-methylphenyl)acetamide (): Replaces formyl with azido, which is photoreactive and useful for "click chemistry." Crystal structure studies highlight steric effects of the azido group .

Sulfonyl and Sulfamoyl Modifications

Data Tables

Table 1: Structural and Physical Properties of Selected Acetamides

Research Findings and Implications

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups : The target’s formyl and bromo groups may enhance electrophilic reactivity, enabling nucleophilic additions or cross-coupling reactions. In contrast, methoxy () or hydroxy () groups donate electrons, altering resonance and solubility .

- N-Substituent Diversity : The p-tolyl group in the target offers moderate hydrophobicity, whereas sulfonyl () or nitrophenyl () groups introduce polarity or electronic effects critical for target binding in bioactive analogs .

Biological Activity

2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a bromo group, a formyl group, and an N-(4-methylphenyl) acetamide moiety. The presence of these functional groups contributes to its reactivity and interaction with biological targets:

- Bromo Group : Can participate in halogen bonding and may enhance binding affinity to certain biological molecules.

- Formyl Group : Capable of forming covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The formyl group can covalently bond with nucleophilic residues in enzymes, leading to inhibition.

- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular pathways.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. For instance, similar phenoxy-acetamides have demonstrated cytotoxic effects against human cancer cell lines. The mechanism often involves apoptosis induction through interaction with key regulatory proteins .

Case Studies

- Anticancer Activity Assessment : A study evaluated the cytotoxic effects of related compounds on colon carcinoma cells. Results indicated that derivatives with similar structural motifs displayed significant growth inhibition, highlighting the potential of this compound in cancer therapy .

- Mechanistic Insights : Molecular dynamics simulations have been utilized to understand how such compounds interact at a molecular level with target proteins. These studies reveal that hydrophobic interactions play a crucial role in binding affinity and subsequent biological activity .

Applications in Research

The unique properties of this compound make it a valuable compound for various applications:

- Drug Development : Investigated as a potential lead compound for new therapeutic agents targeting cancer and microbial infections.

- Biological Pathway Studies : Serves as a probe to study brominated compounds' roles in biological systems, enhancing our understanding of their functions.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide, and how can purity be optimized?

- Synthesis Steps :

- Bromination : Introduce bromine at the 4-position of a phenolic precursor under controlled electrophilic substitution conditions (e.g., using Br₂ in acetic acid at 0–5°C) .

- Formylation : Install the aldehyde group via Vilsmeier-Haack reaction (POCl₃/DMF) at the 2-position of the bromophenol .

- Acetamide Coupling : React the formylphenol intermediate with N-(4-methylphenyl)chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Purity Optimization :

- Monitor reaction progress via TLC/HPLC.

- Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm substituent positions (e.g., bromine-induced deshielding, formyl proton at ~10 ppm) .

- FT-IR : Validate carbonyl stretches (amide C=O at ~1650 cm⁻¹, formyl C=O at ~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How can preliminary biological activity screening be designed?

- In Vitro Assays :

- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Anti-inflammatory : COX-2 inhibition assay using ELISA .

- Control Compounds : Compare with analogs lacking bromine or formyl groups to assess structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can contradictory data in reaction yields or biological activity be resolved?

- Yield Discrepancies :

- Analyze solvent polarity effects (e.g., DMF vs. THF) on coupling efficiency .

- Optimize stoichiometry (e.g., excess chloroacetamide to drive reaction completion) .

- Biological Variability :

- Replicate assays across multiple cell lines or enzymatic models.

- Perform dose-response curves to validate potency thresholds .

Q. What computational methods support SAR studies for this compound?

- Molecular Docking : Use AutoDock Vina to predict binding interactions with targets like COX-2 or kinases. Focus on formyl/amide groups as hydrogen-bond donors .

- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: chloroform/methanol). Refine using SHELXL .

- Key Metrics : Analyze dihedral angles between phenoxy and acetamide groups to assess planarity and steric effects .

Methodological Challenges and Solutions

Q. What strategies improve the stability of the formyl group during storage?

- Storage Conditions :

- Use amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation.

- Add stabilizers (e.g., BHT) to ethanol stock solutions .

Q. How can regioselectivity issues during bromination be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.